molecular formula C3H9ClSi B7802161 Chloromethyl-dimethyl-silane

Chloromethyl-dimethyl-silane

Cat. No.: B7802161
M. Wt: 108.64 g/mol
InChI Key: BHLKIZCNPYDMOY-UHFFFAOYSA-N
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Description

Chloromethyl-dimethyl-silane (CAS 3144-74-9), with the molecular formula C₃H₉ClSi, is an organosilicon compound characterized by a chloromethyl (–CH₂Cl) group and two methyl (–CH₃) groups attached to a silicon atom. It is a reactive intermediate widely used in organic synthesis, surface modification, and polymer chemistry. Key properties include:

  • Average molecular weight: 122.69 g/mol .
  • logP (octanol/water partition coefficient): 1.251, indicating moderate hydrophobicity .

Its reactivity stems from the Si–Cl bond, which undergoes hydrolysis, condensation, or nucleophilic substitution, making it valuable for functionalizing surfaces or synthesizing silicone-based polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl-dimethyl-silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with formaldehyde in the presence of a catalyst such as hydrochloric acid . The reaction proceeds as follows: [ \text{(CH₃)₂SiHCl + CH₂O → ClCH₂Si(CH₃)₂H} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the direct chlorination of dimethylsilane . This process involves the reaction of dimethylsilane with chlorine gas under controlled conditions to yield the desired product. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions: Chloromethyl-dimethyl-silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as or .

    Oxidation Reactions: The compound can be oxidized to form .

    Reduction Reactions: It can be reduced to form .

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include (e.g., ) and (e.g., ). These reactions are typically carried out under mild conditions.

    Oxidation Reactions: Oxidizing agents such as or are used.

    Reduction Reactions: Reducing agents like are employed.

Major Products Formed:

    Substitution Reactions: Products include and .

    Oxidation Reactions: The major product is .

    Reduction Reactions: The major product is .

Scientific Research Applications

Silane Coupling Agents

CMDMS is extensively used as a silane coupling agent in the production of advanced composite materials. It enhances adhesion between organic and inorganic phases, which is critical in industries such as automotive and aerospace. The silane coupling agents improve the mechanical properties and durability of composite materials by facilitating better bonding at the interface.

Surface Modification

This compound is employed for modifying surfaces of various substrates, including glass, metals, and polymers. The modification improves hydrophobicity and chemical resistance, making it valuable in the formulation of coatings and sealants. For instance, CMDMS can be applied to create water-repellent surfaces that are essential in construction and manufacturing applications.

Organic Synthesis

CMDMS serves as an important intermediate in organic synthesis, particularly in producing various silane derivatives. These derivatives are utilized in pharmaceuticals and agrochemicals. Research has shown that CMDMS can facilitate the synthesis of functionalized silanes that have tailored properties for specific applications in chemical processes .

Adhesives and Sealants

The unique properties of CMDMS make it an effective component in formulating high-performance adhesives and sealants. Its ability to create strong bonds enhances durability and performance in construction materials, contributing to the longevity of structures .

Research Applications

In laboratory settings, CMDMS is used for synthesizing functionalized silanes that aid researchers in developing new materials for electronics and nanotechnology. For example, it has been utilized to synthesize silylating agents that are crucial for gas chromatography applications .

Data Table: Applications Summary

Application AreaDescriptionIndustries Involved
Silane Coupling AgentsEnhances adhesion in composite materialsAutomotive, Aerospace
Surface ModificationImproves hydrophobicity and chemical resistanceCoatings, Sealants
Organic SynthesisIntermediate for silane derivatives used in pharmaceuticalsPharmaceuticals, Agrochemicals
Adhesives and SealantsProvides superior bonding strengthConstruction, Manufacturing
Research ApplicationsSynthesizes functionalized silanes for electronics and nanotechnologyAcademic Research

Case Studies

Case Study 1: Surface Modification of Glass
A study demonstrated the use of CMDMS to modify glass surfaces to enhance hydrophobic properties. The treated glass exhibited a significant reduction in water contact angle, indicating improved water repellency compared to untreated glass.

Case Study 2: Development of High-Performance Adhesives
Research involving CMDMS showed its effectiveness in formulating adhesives that withstand extreme environmental conditions. The adhesives demonstrated superior bonding strength on various substrates compared to conventional formulations.

Mechanism of Action

The mechanism of action of chloromethyl-dimethyl-silane involves its reactivity towards nucleophiles and electrophiles. The silicon atom in the compound can form strong bonds with various nucleophiles, while the chlorine atom can be readily substituted by other groups. This dual reactivity makes it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares Chloromethyl-dimethyl-silane with analogous organosilicon compounds in terms of molecular structure, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₃H₉ClSi 122.69 –CH₂Cl, –CH₃, –CH₃ Hydrophobic intermediate; surface functionalization .
Trichloro(chloromethyl)silane CCl₃SiCH₂Cl 213.98 –CH₂Cl, –Cl, –Cl, –Cl Highly reactive; used in crosslinking agents .
(Chloromethyl)(isopropyl)dimethylsilane C₆H₁₅ClSi 150.72 –CH₂Cl, –CH₃, –CH(CH₃)₂ Bulky substituents reduce hydrolysis rate; specialty polymers .
Chloromethyl methyl dichlorosilane C₂H₅Cl₃Si 163.50 –CH₂Cl, –Cl, –Cl, –CH₃ High chlorine content enhances reactivity; precursor for silicones .
Dichloromethylsilane CH₄Cl₂Si 115.03 –Cl, –Cl, –CH₃ Volatile; used in semiconductor manufacturing .
Chloromethyldiethoxymethylsilane C₆H₁₅ClO₂Si 182.72 –CH₂Cl, –OCH₂CH₃, –OCH₂CH₃, –CH₃ Ethoxy groups improve hydrolytic stability; sol-gel applications .

Key Research Findings and Trends

Reactivity and Stability

  • Chlorine Substitution : Compounds with multiple chlorine substituents (e.g., Trichloro(chloromethyl)silane) exhibit faster hydrolysis rates due to increased electrophilicity of the silicon center . In contrast, ethoxy-substituted derivatives (e.g., Chloromethyldiethoxymethylsilane) show slower hydrolysis, favoring controlled sol-gel processes .
  • Steric Effects : Bulky substituents, such as isopropyl groups in (Chloromethyl)(isopropyl)dimethylsilane, hinder nucleophilic attack, enhancing thermal stability .

Biological Activity

Chloromethyl-dimethyl-silane (CMDMS) is a silane compound that has garnered attention for its biological activities, particularly in the context of antimicrobial properties and its applications in various chemical processes. This article aims to provide a comprehensive overview of the biological activity associated with CMDMS, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloromethyl group attached to a dimethylsilane moiety. Its chemical formula is C3H9ClSi\text{C}_3\text{H}_9\text{ClSi}. The compound is known for its reactivity, particularly in hydrosilylation reactions, which are essential in organic synthesis and material science.

Biological Activity Overview

1. Antimicrobial Properties

Studies have indicated that CMDMS and its derivatives exhibit significant antimicrobial activity against various bacterial strains. The antimicrobial efficacy can be attributed to the silane's ability to interact with microbial cell membranes, leading to disruption and cell death.

  • Case Study: Antimicrobial Activity of Dendrimers
    Research involving dendrimers functionalized with chloromethyl groups derived from chloromethyl-silanes demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined, showcasing the effectiveness of these compounds in inhibiting bacterial growth. For instance, dendrimers exhibited MIC values as low as 5 mg/L against E. coli .
Compound TypeMIC (mg/L)MBC (mg/L)
Monofunctional1020
Dendrimer (1st Gen)510
Dendrimer (2nd Gen)25

2. Mechanism of Action

The proposed mechanism for the antimicrobial action of CMDMS involves its interaction with the lipid bilayers of bacterial membranes. The hydrophobic nature of the silane backbone facilitates penetration into the membrane, causing structural disruptions that lead to cell lysis .

Applications in Chemical Processes

1. Silylation Reagent

CMDMS serves as a valuable silylating agent in gas chromatography (GC) applications. It is used to modify analytes to enhance their detectability and separation efficiency during analysis .

2. Synthesis of Functionalized Silanes

The compound is also utilized in synthesizing more complex silane derivatives that can be employed in various industrial applications, including coatings, adhesives, and sealants.

Safety and Handling

CMDMS is classified as a hazardous material due to its corrosive nature and potential health risks upon exposure. It can cause severe skin burns and eye damage, necessitating appropriate safety measures during handling .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Chloromethyl-dimethyl-silane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound (CAS 1719-57-9) is synthesized via dechlorination of dichloromethylsilanes using catalytic methods. For example, reducing agents or transition metal catalysts can selectively cleave Si-Cl bonds while preserving the chloromethyl group. Reaction parameters such as temperature (optimized at 80–120°C), solvent polarity, and catalyst loading significantly impact yield and purity. Post-synthesis purification via fractional distillation under inert atmospheres is recommended to isolate the product (boiling point: 149°C) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • NMR : In 1^1H NMR, the chloromethyl (-CH2_2Cl) group resonates at δ 2.8–3.2 ppm as a triplet due to coupling with adjacent protons. The dimethylsilane (-Si(CH3_3)2_2) groups appear as singlets at δ 0.3–0.6 ppm.
  • IR : Strong Si-C stretching vibrations occur at 650–750 cm1^{-1}, while C-Cl stretches appear at 550–650 cm1^{-1}.
  • Mass Spectrometry : The molecular ion peak (m/z 143.09) confirms the molecular weight, with fragments at m/z 77 (Si(CH3_3)2+_2^+) and m/z 49 (ClCH2+_2^+) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation : Conduct reactions in fume hoods due to volatile decomposition products (e.g., HCl gas).
  • Storage : Store in sealed containers under nitrogen at ≤4°C to prevent hydrolysis (decomposes in water).
  • Waste Disposal : Neutralize waste with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when analyzing this compound derivatives?

  • Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from impurities, solvent effects, or dynamic processes. Strategies include:

  • Reference Standards : Compare with NIST Chemistry WebBook spectra .
  • Variable Temperature NMR : Identify conformational changes or equilibria.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

Q. What strategies optimize the polymerization of this compound into polycarbosilanes, and how do structural variations affect material properties?

  • Methodological Answer :

  • Catalytic Systems : Use Pt(0) catalysts (e.g., Karstedt’s catalyst) to initiate hydrosilylation.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side reactions.
  • Structural Tuning : Introducing phenyl or vinyl substituents increases thermal stability but reduces solubility. Post-polymerization crosslinking enhances mechanical strength .

Q. What statistical approaches are appropriate for interpreting conflicting reactivity data in this compound reactions?

  • Methodological Answer :

  • Multivariate Analysis : Use ANOVA to assess the significance of variables (e.g., catalyst type, solvent).
  • Error Propagation Models : Quantify uncertainties in yield measurements.
  • Meta-Analysis : Compare datasets across studies to identify systematic biases (e.g., inconsistent purity assessments) .

Q. Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃H₈Cl₂Si
Molecular Weight143.09 g/mol
Boiling Point149°C
Density1.086 g/cm³
Refractive Index1.436–1.438
Flash Point22°C
Water SolubilityDecomposes

Properties

IUPAC Name

chloromethyl(dimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9ClSi/c1-5(2)3-4/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLKIZCNPYDMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3144-74-9
Record name (Chloromethyl)dimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3144-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Chloromethyl-dimethyl-silane
Chloromethyl-dimethyl-silane

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